molecular formula C19H20F3N7 B10831311 2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

Cat. No.: B10831311
M. Wt: 403.4 g/mol
InChI Key: PIESSZHWYCPHQD-UHFFFAOYSA-N
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Description

PCC0208017 is a novel small-molecule inhibitor that targets microtubule affinity-regulating kinases 3 and 4. These kinases play a crucial role in regulating microtubule dynamics, which are essential for cell division and intracellular transport. PCC0208017 has shown potent antitumor activity by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCC0208017 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of PCC0208017 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

PCC0208017 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PCC0208017 with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

PCC0208017 has a wide range of scientific research applications, including:

Mechanism of Action

PCC0208017 exerts its effects by inhibiting microtubule affinity-regulating kinases 3 and 4. This inhibition leads to decreased phosphorylation of Tau protein, disruption of microtubule dynamics, and induction of G2/M phase cell cycle arrest. The compound also promotes apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PCC0208017

PCC0208017 is unique due to its high specificity and potency in inhibiting microtubule affinity-regulating kinases 3 and 4. This specificity results in a more targeted disruption of microtubule dynamics, leading to potent antitumor activity with potentially fewer off-target effects compared to other compounds .

Properties

Molecular Formula

C19H20F3N7

Molecular Weight

403.4 g/mol

IUPAC Name

2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H20F3N7/c1-29-7-5-12-8-14(3-2-13(12)11-29)26-18-24-10-16(19(20,21)22)17(27-18)23-9-15-4-6-25-28-15/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,25,28)(H2,23,24,26,27)

InChI Key

PIESSZHWYCPHQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCC4=CC=NN4)C(F)(F)F

Origin of Product

United States

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